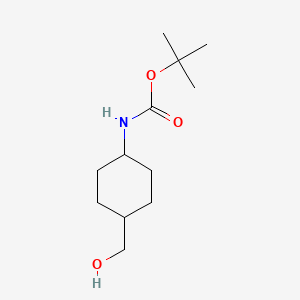

tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[4-(hydroxymethyl)cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-10-6-4-9(8-14)5-7-10/h9-10,14H,4-8H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGNKPJPMWHKOJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441088 | |

| Record name | tert-Butyl [4-(hydroxymethyl)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239074-29-4, 223131-01-9 | |

| Record name | tert-Butyl [4-(hydroxymethyl)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-tert-butyl ((1s,4s)-4-(hydroxymethyl)cyclohexyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-tert-butyl ((1r,4r)-4-(hydroxymethyl)cyclohexyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate CAS number

An In-Depth Technical Guide to tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate

Abstract

This guide provides a comprehensive technical overview of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate, a critical bifunctional building block in modern medicinal chemistry and drug development. We will explore its fundamental physicochemical properties, delve into its robust synthesis, and illuminate its application as a versatile linker and scaffold, particularly in the construction of complex therapeutic agents like PROTACs and kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed experimental protocols grounded in established chemical principles.

Compound Identification and Physicochemical Properties

tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate is a carbamate-protected amino alcohol built on a rigid, non-planar cyclohexane scaffold. The trans stereochemistry of the 1,4-disubstituted ring fixes the functional groups in a diaxial or diequatorial conformation, providing predictable spatial orientation crucial for molecular design. The tert-butoxycarbonyl (Boc) group serves as a stable, acid-labile protecting group for the amine, while the primary alcohol (hydroxymethyl group) provides a reactive handle for further synthetic elaboration.

Its significance lies in this bifunctionality. The protected amine can be deprotected to reveal a nucleophilic site, and the hydroxyl group can be oxidized or converted into a leaving group. This dual reactivity makes it an invaluable linker for conjugating different molecular fragments.

Table 1: Key Physicochemical and Computed Properties

| Property | Value | Source(s) |

| CAS Number | 239074-29-4 | [1][2][3] |

| Molecular Formula | C₁₂H₂₃NO₃ | [1][2][3] |

| Molecular Weight | 229.32 g/mol | [1][2][3] |

| Appearance | White to off-white solid | [4][5] |

| Melting Point | 105 - 109 °C | [5] |

| IUPAC Name | tert-butyl N-[trans-4-(hydroxymethyl)cyclohexyl]carbamate | [3] |

| Topological Polar Surface Area | 55.4 Ų | [3] |

| LogP (Octanol-Water) | 1.23 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Storage Conditions | Store at 0-8°C, sealed in dry conditions | [4][6] |

Note: The cis-isomer has a distinct CAS Number: 223131-01-9.[4][7][8]

Synthesis and Mechanistic Insights

The most direct and reliable synthesis of this compound involves the chemoselective N-protection of the corresponding amino alcohol, trans-4-(aminomethyl)cyclohexyl)methanol. The choice of the Boc protecting group is strategic due to its high stability under a wide range of conditions (e.g., basic, nucleophilic) and its clean, traceless removal under mild acidic conditions.

Core Reaction: N-tert-Butoxycarbonylation

The reaction proceeds via the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, commonly known as (Boc)₂O or Boc anhydride. A base is typically employed to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts.

Caption: Role as a bifunctional linker in drug discovery.

Experimental Protocol: Synthesis

This protocol describes a standard laboratory procedure for the synthesis of the title compound. It is designed to be self-validating, with clear checkpoints and expected outcomes.

Objective: To synthesize tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate from trans-4-(aminomethyl)cyclohexyl)methanol.

Materials and Reagents:

-

trans-4-(Aminomethyl)cyclohexyl)methanol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup:

-

In a 250 mL round-bottom flask, dissolve trans-4-(aminomethyl)cyclohexyl)methanol (1.0 eq) in anhydrous THF (approx. 10 mL per gram of starting material).

-

Causality: THF is an excellent solvent for both the polar starting material and the less polar Boc anhydride, ensuring a homogenous reaction mixture. Anhydrous conditions prevent the hydrolysis of the Boc anhydride.

-

Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

-

Causality: Triethylamine acts as a base to deprotonate the amine, enhancing its nucleophilicity for the subsequent reaction. It also neutralizes the tert-butoxycarboxylic acid byproduct.

-

-

Boc Anhydride Addition:

-

Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of THF.

-

Add the (Boc)₂O solution dropwise to the stirring amine solution over 15-20 minutes at room temperature. An ice bath can be used to control any potential exotherm, although the reaction is typically gentle.

-

Causality: Slow, dropwise addition prevents localized high concentrations of the anhydride and ensures a controlled reaction, minimizing side products.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at room temperature for 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase of 10% Methanol in Dichloromethane). The product should have a higher Rf value than the polar starting material.

-

Self-Validation: The disappearance of the starting material spot on the TLC plate indicates reaction completion.

-

-

Workup and Extraction:

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.

-

Redissolve the residue in ethyl acetate (EtOAc).

-

Transfer the solution to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).

-

Causality: The NaHCO₃ wash removes any unreacted (Boc)₂O and acidic byproducts. The brine wash removes residual water from the organic layer.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

-

Purification:

-

The crude product is often a white solid of sufficient purity for many applications.

-

If necessary, purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by flash column chromatography on silica gel.

-

Safety and Handling

While the toxicological properties have not been fully investigated, related carbamates can cause skin, eye, and respiratory irritation. [5][6][9]Standard laboratory safety practices should be strictly followed.

-

Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves. * Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. [10]* Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents. [5]* First Aid:

-

Skin Contact: Wash off immediately with plenty of water. [11] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. [9][11] * Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur. [5]

-

Conclusion

tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate is more than a simple chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined stereochemistry, rigid scaffold, and orthogonal protecting group strategy provide a reliable platform for constructing complex, biologically active molecules. The robust and high-yielding synthesis ensures its accessibility, while its proven utility in advanced applications like PROTACs solidifies its importance in the future of drug discovery.

References

-

Anax Laboratories. tert-butyl ((1r,4r)-4-(hydroxymethyl)cyclohexyl)carbamate. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

- Google Patents.

- Google Patents.

-

PubMed Central (PMC). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

-

Chembest. TERT-BUTYL CIS-4-(HYDROXYMETHYL)CYCLOHEXYLCABAMATE | 223131-01-9. [Link]

- Google Patents. WO 2010/020905 A1 - PYRROLO[2,3-D]PYRIMIDINE COMPOUNDS.

Sources

- 1. anaxlab.com [anaxlab.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate | 239074-29-4 | Benchchem [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. fishersci.com [fishersci.com]

- 6. tert-Butyl (cis-4-(hydroxymethyl)cyclohexyl)carbamate | 223131-01-9 [sigmaaldrich.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. TERT-BUTYL CIS-4-(HYDROXYMETHYL)CYCLOHEXYLCABAMATE | 223131-01-9 [m.chemicalbook.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. aaronchem.com [aaronchem.com]

A Technical Guide to tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate: A Versatile Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive analysis of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate, a bifunctional carbamate derivative pivotal to contemporary medicinal chemistry and pharmaceutical development. We will dissect its molecular architecture, explore robust synthetic and purification protocols, detail methods for structural elucidation, and illuminate its application as a strategic building block, particularly in the synthesis of kinase inhibitors and as a linker in Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule's unique structural and chemical attributes.

Introduction: A Molecule of Strategic Importance

tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate (CAS No: 239074-29-4) is an organic compound that has emerged as a valuable intermediate in the synthesis of complex, biologically active molecules.[1][2] Its structure features a rigid trans-1,4-disubstituted cyclohexane scaffold, which imparts specific stereochemical constraints and conformational stability. This scaffold is decorated with two key functional groups: a primary alcohol (hydroxymethyl group) and an amine protected by a tert-butoxycarbonyl (Boc) group.

The strategic value of this molecule lies in this bifunctionality. The Boc-protected amine is temporarily inert, allowing for selective reactions at the hydroxyl group. Conversely, the hydroxyl group can be modified or used as an attachment point, with the Boc group being readily removed under acidic conditions to liberate the amine for subsequent coupling reactions.[3][4] This orthogonal reactivity makes it an ideal building block for constructing larger, intricate molecular architectures required for targeted therapeutics. Its applications are notable in the development of kinase inhibitors and as a foundational linker for PROTACs, a revolutionary class of drugs designed to induce targeted protein degradation.[2][5]

Molecular Structure and Physicochemical Properties

The molecular structure of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate is defined by three distinct components: the cyclohexane ring, the Boc-protecting group, and the hydroxymethyl functional group.

-

The trans-Cyclohexane Core: The cyclohexane ring exists predominantly in a stable chair conformation. The trans configuration places the carbamate and hydroxymethyl substituents at positions 1 and 4 on opposite sides of the ring's plane (one axial, one equatorial, or more commonly, both equatorial to minimize steric strain). This rigid, non-aromatic scaffold is a common feature in drug design, acting as a bioisostere for phenyl rings while improving properties like solubility and metabolic stability.

-

The tert-Butoxycarbonyl (Boc) Group: This is one of the most common amine protecting groups in organic synthesis.[6] Its steric bulk prevents the nitrogen atom from participating in nucleophilic or basic reactions.[5] Crucially, the Boc group is labile under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid), which cleaves it to reveal the free amine, carbon dioxide, and the stable tert-butyl cation.[4] This deprotection occurs under conditions that typically leave other functional groups, such as esters or ethers, intact.

-

The Hydroxymethyl Group (-CH₂OH): This primary alcohol is a versatile chemical handle. It can be readily oxidized to an aldehyde or a carboxylic acid, converted into a leaving group (e.g., a tosylate or halide) for nucleophilic substitution, or engaged in esterification or etherification reactions.[1][7] This reactivity is central to its utility in extending molecular chains or linking to other pharmacophores.

Physicochemical Data Summary

The key properties of the molecule are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl N-[4-(hydroxymethyl)cyclohexyl]carbamate | [1] |

| Synonyms | trans-N-[4-(Hydroxymethyl)cyclohexyl]carbamic acid tert-butyl ester, trans-1-(Boc-amino)-4-(hydroxymethyl)cyclohexane | [5] |

| CAS Number | 239074-29-4 | [1][2] |

| Molecular Formula | C₁₂H₂₃NO₃ | [1][8] |

| Molecular Weight | 229.32 g/mol | [1][8] |

| Appearance | White solid | [7] |

| Density | 1.05 ± 0.1 g/cm³ (Predicted) | [8] |

| Solubility | Slightly soluble in water (4.4 g/L at 25°C); Soluble in many organic solvents (ethanol, ethers, ketones) | [8] |

| LogP | 1.23 | [1] |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CCC(CC1)CO | [1] |

| InChI Key | SGNKPJPMWHKOJO-UHFFFAOYSA-N | [1] |

Synthesis and Purification Protocol

The most direct and common method for synthesizing tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate is the N-protection of the corresponding amino alcohol, (trans-4-aminocyclohexyl)methanol, using di-tert-butyl dicarbonate ((Boc)₂O).

Rationale for Experimental Choices

-

Reagent: Di-tert-butyl dicarbonate ((Boc)₂O) is the reagent of choice for Boc protection due to its high reactivity towards amines and the benign nature of its byproducts (carbon dioxide and tert-butanol), which are easily removed.[3]

-

Base: A base such as sodium hydroxide or triethylamine is required to deprotonate the ammonium salt formed in situ and to neutralize the acidic byproduct of the reaction, facilitating the nucleophilic attack of the free amine on the (Boc)₂O.

-

Solvent System: A biphasic system like tetrahydrofuran (THF) and water or a single solvent like acetonitrile is often used.[6] This ensures that both the organic-soluble (Boc)₂O and the often water-soluble amino alcohol starting material can react effectively.

-

Purification: Post-reaction, an aqueous workup is performed to remove inorganic salts and water-soluble impurities. The final product is typically isolated and purified by extraction followed by crystallization or silica gel chromatography to achieve high purity.

Step-by-Step Synthesis Protocol

-

Dissolution: Dissolve (trans-4-aminocyclohexyl)methanol (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and water.

-

Basification: Cool the solution to 0 °C in an ice bath and add sodium hydroxide (1.1 eq) to create basic conditions.

-

Boc Anhydride Addition: While stirring vigorously at 0 °C, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in THF dropwise over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching & Extraction: Once the reaction is complete, remove the THF under reduced pressure. Extract the remaining aqueous solution three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate.

Caption: Workflow for the Boc-protection of (trans-4-aminocyclohexyl)methanol.

Structural Elucidation via Analytical Methods

Confirmation of the molecular structure and assessment of purity are achieved through a combination of standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides definitive structural information. Key expected signals include: a singlet at ~1.45 ppm integrating to 9 protons for the chemically equivalent methyl groups of the Boc protector; multiplets for the cyclohexane ring protons; a doublet at ~3.5 ppm for the two protons of the -CH₂OH group; and a broad singlet for the N-H proton of the carbamate.

-

¹³C NMR: The carbon spectrum will show a characteristic signal for the quaternary carbon of the tert-butyl group around 80 ppm and the carbonyl carbon of the carbamate near 155 ppm.[9] Signals for the CH₂OH carbon and the various carbons of the cyclohexane ring will also be present in their expected regions.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is used to confirm the presence of key functional groups. Expected characteristic absorption bands include: a strong, broad peak around 3300-3400 cm⁻¹ for the O-H stretch of the alcohol; a peak around 3300 cm⁻¹ for the N-H stretch of the carbamate; and a strong, sharp absorption band around 1680-1700 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the carbamate group.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. In electrospray ionization (ESI-MS), the molecule is typically observed as its protonated adduct [M+H]⁺ at m/z 230.3 or its sodium adduct [M+Na]⁺ at m/z 252.3.

Applications in Medicinal Chemistry and Drug Development

The utility of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate stems from its role as a bifunctional linker and scaffold.[5][7]

Intermediate for Kinase Inhibitors

The compound is used to prepare derivatives for screening as kinase inhibitors, such as those targeting Janus kinase 1 (JAK1).[5] The synthesis involves modifying the hydroxymethyl group and subsequently deprotecting the amine to couple it with other fragments, building a molecule designed to fit into the ATP-binding pocket of the target kinase.

Linker for PROTAC Synthesis

Perhaps its most cutting-edge application is as a linker component in the synthesis of PROTACs.[2][10] A PROTAC is a heterobifunctional molecule that consists of two ligands connected by a chemical linker: one ligand binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.

This carbamate serves as a rigid, non-aromatic segment within the linker. The hydroxymethyl group provides a convenient point for extension to one of the ligands, while the protected amine, after deprotection, offers a coupling site for the other part of the molecule.

Caption: Role of the carbamate as a linker component in a PROTAC molecule.

Conclusion

tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate is more than a simple organic molecule; it is a testament to the power of strategic functionalization in molecular design. Its defined stereochemistry, coupled with the orthogonal reactivity of its Boc-protected amine and primary alcohol, provides medicinal chemists with a reliable and versatile tool. Its demonstrated utility in constructing complex molecules like kinase inhibitors and its integral role in the burgeoning field of targeted protein degradation underscore its significance. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for any researcher aiming to innovate in the fields of drug discovery and chemical biology.

References

-

tert-Butyl [trans-4-(hydroxymethyl)cyclohexyl]carbamate - ChemBK. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl N-[4-(hydroxymethyl)cyclohexyl]carbamate. National Center for Biotechnology Information. Retrieved from [Link]

- Supporting Information for publications. (n.d.).

-

Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

tert-Butyloxycarbonyl protecting group - Wikipedia. (n.d.). Retrieved from [Link]

Sources

- 1. tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate | 239074-29-4 | Benchchem [benchchem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. CAS 239074-29-4: tert-Butyl [trans-4-(hydroxymethyl)cycloh… [cymitquimica.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. chemimpex.com [chemimpex.com]

- 8. chembk.com [chembk.com]

- 9. rsc.org [rsc.org]

- 10. file.medchemexpress.com [file.medchemexpress.com]

A Technical Guide to the Physicochemical Properties of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate: A Key Intermediate in Modern Drug Discovery

Executive Summary: This document provides an in-depth technical analysis of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate, a critical bifunctional building block in contemporary medicinal chemistry. Its unique structure, featuring a stable trans-cyclohexane scaffold, a readily functionalizable primary alcohol, and an acid-labile tert-butoxycarbonyl (Boc) protected amine, makes it an invaluable intermediate. This guide details its core physicochemical properties, provides validated experimental protocols for their characterization, and discusses the compound's significance, particularly its emerging role as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] This resource is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile molecule.

Introduction: A Molecule of Strategic Importance

In the intricate process of multi-step organic synthesis for drug development, the choice of building blocks is paramount. tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate has emerged as a compound of significant strategic value due to the orthogonal nature of its functional groups.

Chemical Identity and Structure

The molecule's structure is defined by three key features that dictate its chemical behavior and utility:

-

Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions. Its primary value lies in its clean, quantitative removal under anhydrous acidic conditions, which proceeds through the formation of a stable tert-butyl cation.[2][3] This allows for the selective deprotection of the amine at a desired stage of a synthetic sequence.

-

trans-Cyclohexane Scaffold: The cyclohexane ring provides a rigid, non-aromatic spacer. The trans configuration locks the substituents into a diequatorial position, providing predictable spatial orientation and conformational stability, a desirable trait in drug design to control the geometry of a molecule.

-

Primary Hydroxymethyl Group: This nucleophilic hydroxyl group serves as a versatile handle for synthetic elaboration. It can be readily oxidized to an aldehyde or carboxylic acid, or undergo substitution and etherification reactions, allowing for covalent attachment to other molecular fragments.[4][5]

| Identifier | Value |

| IUPAC Name | tert-butyl N-[4-(hydroxymethyl)cyclohexyl]carbamate[4] |

| CAS Number | 239074-29-4[1] |

| Molecular Formula | C₁₂H₂₃NO₃[1][6] |

| Molecular Weight | 229.32 g/mol [1][6] |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CCC(CC1)CO[4] |

Significance in Medicinal Chemistry

The combination of a protected amine and a reactive alcohol on a rigid scaffold makes this compound an ideal linker molecule. Its most prominent application is in the synthesis of PROTACs, a revolutionary class of therapeutics.[1][7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the cell's own ubiquitin-proteasome system.[1][8] tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate provides the central scaffold to which the target-binding ligand and the E3 ligase-binding ligand are attached, making its physicochemical properties critical for the overall behavior of the final PROTAC drug candidate. It is also widely used as an intermediate in the synthesis of kinase inhibitors and peptidomimetics.[4]

Core Physicochemical Properties

A thorough understanding of a molecule's physicochemical properties is fundamental to its application in drug discovery, influencing everything from reaction conditions to pharmacokinetic behavior.

| Property | Value | Source(s) |

| Appearance | Colorless, transparent liquid or low-melting solid. | [6] |

| Melting Point | < -20 °C | [6] |

| Boiling Point | 228-229 °C | [6] |

| Density | 0.998 g/cm³ | [6] |

| Aqueous Solubility | 4.4 g/L (Slightly Soluble) at 25°C | [6] |

| Organic Solubility | Soluble in ethanol, ethers, and ketones. | [6] |

| LogP (Octanol-Water) | 1.23 | [4] |

| Topological Polar Surface Area (TPSA) | 55.4 Ų | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

The LogP value of 1.23 signifies a balanced hydro-lipophilic character, suggesting moderate lipophilicity.[4] This is often a desirable feature in drug candidates, as it can facilitate membrane permeability without leading to poor aqueous solubility. The TPSA of 55.4 Ų is well within the range typically associated with good oral bioavailability.[4]

Experimental Protocols for Physicochemical Characterization

To ensure scientific rigor, the properties listed above must be verifiable through standardized experimental protocols. The following sections describe self-validating methodologies for determining key parameters.

Determination of Aqueous Solubility (Shake-Flask Method)

Causality and Rationale: The shake-flask method is considered the gold standard for determining thermodynamic solubility. It establishes a true equilibrium between the undissolved solid (or liquid) and the saturated aqueous solution. This value is crucial for predicting dissolution behavior and bioavailability.

Protocol:

-

Preparation: Add an excess amount of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed glass vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. The presence of undissolved compound at the end of this period is essential.

-

Separation: Allow the suspension to settle. Carefully extract an aliquot of the supernatant, ensuring no solid particles are transferred. Further clarify the sample by centrifugation (e.g., 15,000 rpm for 15 minutes).

-

Quantification: Accurately dilute the clarified supernatant with a suitable solvent (e.g., acetonitrile/water). Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.

-

Calculation: The solubility is reported in units such as mg/mL or g/L.

Caption: Workflow for Aqueous Solubility Determination.

Determination of Lipophilicity (RP-HPLC Method for LogP)

Causality and Rationale: Lipophilicity, often expressed as LogP, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The Reverse-Phase HPLC (RP-HPLC) method offers a rapid and reliable alternative to the traditional shake-flask method. It works on the principle that a compound's retention time on a nonpolar stationary phase (like C18) is linearly correlated with its LogP value.

Protocol:

-

System Setup: Use an RP-HPLC system with a C18 column and a mobile phase of acetonitrile and water.

-

Calibration: Prepare a series of standard compounds with known LogP values that bracket the expected LogP of the test compound. Inject each standard and record its retention time (t_R_).

-

Standard Curve: Plot the known LogP values of the standards against their measured retention times to generate a linear calibration curve.

-

Sample Analysis: Prepare a solution of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate in the mobile phase. Inject it into the HPLC system and determine its retention time.

-

LogP Calculation: Interpolate the retention time of the test compound onto the calibration curve to determine its LogP value.

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate | 239074-29-4 | Benchchem [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chembk.com [chembk.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

A Comprehensive Technical Guide to the Synthesis of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate

Introduction: Strategic Importance in Medicinal Chemistry

tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate is a pivotal building block in contemporary drug discovery and development. Its rigid cyclohexane core, functionalized with a protected amine and a primary alcohol, offers a versatile scaffold for synthesizing complex molecules with therapeutic potential. The trans stereochemistry imparts a defined spatial orientation to the substituents, which is crucial for molecular recognition and binding to biological targets. This guide provides an in-depth exploration of the primary synthetic pathways to this valuable intermediate, focusing on the chemical rationale, detailed experimental protocols, and critical process parameters for researchers and drug development professionals.

Synthetic Strategy Overview: Two Convergent Pathways

The synthesis of tert-butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate can be efficiently achieved through two primary routes, each with distinct advantages depending on the available starting materials and desired scale.

-

Pathway A: A multi-step synthesis commencing from p-aminobenzoic acid, involving hydrogenation, Boc protection, and subsequent reduction of the carboxylic acid. This route is advantageous when building the cyclohexane core from an aromatic precursor.

-

Pathway B: A more direct approach involving the selective N-protection of commercially available trans-4-aminocyclohexanemethanol. This is often the preferred route due to its atom economy and fewer synthetic steps.

Figure 1: Overview of the two primary synthetic pathways to tert-butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate.

Pathway A: Synthesis from p-Aminobenzoic Acid

This pathway involves the construction of the substituted cyclohexane ring from an aromatic precursor, followed by functional group manipulations.

Step 1: Hydrogenation of p-Aminobenzoic Acid and in situ Boc Protection

The initial step involves the catalytic hydrogenation of p-aminobenzoic acid to yield 4-aminocyclohexanecarboxylic acid. A significant challenge in this step is controlling the stereochemistry, as the reaction often produces a mixture of cis and trans isomers.[1][2] Subsequent protection of the amino group with di-tert-butyl dicarbonate (Boc anhydride) yields a mixture of Boc-protected cis and trans isomers.[3]

Causality of Experimental Choices:

-

Catalyst: Ruthenium on carbon (Ru/C) is an effective catalyst for the hydrogenation of aromatic rings under relatively mild conditions.[3]

-

Reaction Conditions: The reaction is typically carried out under hydrogen pressure at an elevated temperature to facilitate the reduction of the stable aromatic ring.

-

Boc Protection: The use of di-tert-butyl dicarbonate is a standard and highly efficient method for the introduction of the acid-labile tert-butoxycarbonyl (Boc) protecting group.[4] The reaction is often performed in the presence of a base to deprotonate the amino group, enhancing its nucleophilicity.

Experimental Protocol: Hydrogenation and Boc Protection

-

To a high-pressure autoclave, add p-aminobenzoic acid (1 eq.), 5% Ruthenium on carbon (0.25 eq. by weight), and a 10% aqueous solution of sodium hydroxide.

-

Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 15 bar.

-

Heat the mixture to 100°C and stir vigorously for 20 hours.

-

After cooling to room temperature and venting the hydrogen, do not filter the catalyst. Add acetone and di-tert-butyl dicarbonate (1.0 eq.).

-

Stir the reaction mixture at room temperature for 20 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Filter the mixture through a pad of Celite® to remove the catalyst, and wash the pad with a mixture of acetone and water.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Acidify the aqueous solution with citric acid to a pH of 4 and extract with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude mixture of cis- and trans-4-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid.

Step 2: Isolation of the trans-Isomer

The separation of the cis and trans isomers can be achieved by selective esterification of the cis-isomer, followed by extraction.[2]

Step 3: Reduction of trans-4-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic Acid

The final step in this pathway is the reduction of the carboxylic acid functionality to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃·THF) are required for this transformation, as milder reagents like sodium borohydride are generally ineffective.[5][6][7]

Causality of Experimental Choices:

-

Reducing Agent: Lithium aluminum hydride is a powerful nucleophilic reducing agent capable of reducing carboxylic acids to primary alcohols.[7] Borane complexes offer a milder alternative that can also effectively reduce carboxylic acids.[6]

-

Solvent: Anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are essential for reductions with LiAlH₄ to prevent violent reactions with protic solvents.

-

Work-up: A careful aqueous work-up is necessary to quench the excess reducing agent and hydrolyze the resulting aluminum alkoxide complexes.

Experimental Protocol: Reduction with LiAlH₄

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend trans-4-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid (1 eq.) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of lithium aluminum hydride (1.5-2.0 eq.) in THF via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to 0°C and quench by the sequential and slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser work-up).

-

Stir the resulting granular precipitate for 30 minutes, then filter and wash thoroughly with THF or ethyl acetate.

-

Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford tert-butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate.

Pathway B: Direct Synthesis from trans-4-Aminocyclohexanemethanol

This pathway is a more direct and often higher-yielding route to the target compound, provided the starting amino alcohol is readily available.

Figure 2: Experimental workflow for the Boc protection of trans-4-aminocyclohexanemethanol.

Causality of Experimental Choices:

-

Solvent System: A biphasic system, such as 1,4-dioxane and water, is often employed to dissolve both the polar amino alcohol and the less polar Boc anhydride.[8]

-

Base: An inorganic base like sodium bicarbonate or sodium hydroxide is used to neutralize the acidic proton of the amino group, thereby activating it for nucleophilic attack on the Boc anhydride.[8]

-

Temperature Control: The reaction is typically initiated at 0°C to control the initial exotherm and then allowed to warm to room temperature to ensure complete reaction.

Experimental Protocol: Boc Protection of trans-4-Aminocyclohexanemethanol [8]

-

Dissolve trans-4-aminocyclohexanemethanol (1.0 eq.) in a 2:1 mixture of 1,4-dioxane and water.

-

Add sodium bicarbonate (1.3 eq.) to the solution.

-

Cool the mixture in an ice-water bath and add di-tert-butyl dicarbonate (1.1 eq.) in one portion with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature over 1 hour and continue stirring for an additional 12-16 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.

-

Extract the aqueous residue with an organic solvent such as chloroform or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Data Presentation: Quantitative Overview

| Parameter | Pathway A | Pathway B |

| Starting Material | p-Aminobenzoic Acid | trans-4-Aminocyclohexanemethanol |

| Key Reagents | Ru/C, H₂, (Boc)₂O, LiAlH₄ | (Boc)₂O, NaHCO₃ |

| Number of Steps | 3 | 1 |

| Typical Overall Yield | 40-50% | 80-90% |

| Key Challenges | Stereocontrol, use of hazardous reagents (H₂, LiAlH₄) | Availability of starting material |

Characterization of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate

| Analysis | Expected Results |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 4.45 (br s, 1H), 3.48 (d, J = 6.4 Hz, 2H), 3.40 (br s, 1H), 1.98 (d, J = 12.0 Hz, 2H), 1.81 (d, J = 12.0 Hz, 2H), 1.44 (s, 9H), 1.40-1.50 (m, 1H), 1.20-1.00 (m, 4H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 155.5, 79.1, 68.1, 50.8, 40.5, 30.0, 28.4 |

| IR (KBr, cm⁻¹) | 3350-3450 (O-H, N-H stretch), 2920, 2850 (C-H stretch), 1685 (C=O stretch), 1520 (N-H bend) |

Conclusion and Future Perspectives

The synthesis of tert-butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate is a well-established process with two primary, reliable routes. The choice between Pathway A and Pathway B will largely depend on economic considerations and the availability of starting materials. For rapid and high-yielding synthesis, the direct Boc protection of trans-4-aminocyclohexanemethanol (Pathway B) is the superior choice. Pathway A, while longer, offers the flexibility of constructing the core scaffold from a simple aromatic precursor. The methodologies and data presented in this guide provide a solid foundation for the successful synthesis and characterization of this important pharmaceutical intermediate, enabling further advancements in drug discovery and development.

References

- Chakraborti, A. K., & Chankeshwara, S. V. (2006). Perchloric acid adsorbed on silica-gel (HClO4–SiO2) as a new, highly efficient, inexpensive and reusable catalyst for chemoselective N-tert-butoxycarbonylation of amines. Organic & Biomolecular Chemistry, 4(14), 2769-2771.

-

Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate. (n.d.). SynArchive. Retrieved from [Link]

- Heydari, A., Khaksar, S., & Tajbakhsh, M. (2008). 1,1,1,3,3,3-Hexafluoroisopropanol as a Recyclable Catalyst for the Chemoselective N-tert-Butoxycarbonylation of Amines. Synthesis, 2008(19), 3126-3130.

- Process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid and its derivatives. (2017). Google Patents.

- Varala, R., Nuvula, S., & Adapa, S. R. (2006). Iodine-Catalyzed N-tert-Butoxycarbonylation of Amines under Solvent-Free Conditions at Room Temperature. The Journal of Organic Chemistry, 71(21), 8283-8286.

- Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. (2018). Google Patents.

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. Retrieved from [Link]

-

General Method for Selective Mono-Boc Protection of Diamines and Thereof. (2017). ResearchGate. Retrieved from [Link]

-

Reduction of carboxylic acids. (n.d.). Khan Academy. Retrieved from [Link]

-

N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (2014). Hindawi. Retrieved from [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Carbamic acid, tert-butyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Reduction of Organic Compounds (Experiment). (2021). Chemistry LibreTexts. Retrieved from [Link]

-

19.3: Reductions using NaBH4, LiAlH4. (2020). Chemistry LibreTexts. Retrieved from [Link]

-

Reduction of carboxylic acids to alcohols using cyanuric chloride and borohydride exchange resin. (2011). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. (2022). National Institutes of Health. Retrieved from [Link]

-

Synthesis of borane-ammonia and its application in the titanium tetrachloride catalyzed reduction of carboxylic acids, including N-protected amino acids. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Reduction of Amino Acids. (n.d.). Organic Syntheses. Retrieved from [Link]

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Khan Academy [khanacademy.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. prepchem.com [prepchem.com]

A Comprehensive Spectroscopic Guide to tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate

Abstract

This technical guide provides an in-depth analysis of the essential spectral data for tert-butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate, a key bifunctional building block utilized in medicinal chemistry and the development of targeted protein degraders, such as PROTACs[1]. A thorough characterization is paramount for confirming its structural integrity and purity. This document offers a detailed examination of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. We delve into the causality behind the observed spectral features, provide field-proven methodologies for data acquisition, and present the data in a clear, structured format for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Rationale

The unequivocal identification of tert-butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate (Molecular Formula: C₁₂H₂₃NO₃, Molecular Weight: 229.32 g/mol [1]) relies on the synergistic interpretation of multiple spectroscopic techniques. Each technique probes different aspects of the molecule's architecture, and together they provide a self-validating confirmation of the structure.

The molecule consists of four key structural motifs, each with predictable spectroscopic signatures:

-

Boc (tert-Butoxycarbonyl) Group: Characterized by a highly shielded, singlet signal of nine protons in ¹H NMR and two distinct carbon signals in ¹³C NMR. It also has a characteristic fragmentation pattern in mass spectrometry.

-

Carbamate Linkage: Presents a distinct carbonyl (C=O) stretch in IR spectroscopy and an N-H signal in both IR and ¹H NMR.

-

trans-1,4-Disubstituted Cyclohexane Ring: The rigid trans configuration influences the chemical shifts and coupling constants of the cyclohexyl protons due to their fixed axial and equatorial positions.

-

Primary Alcohol (-CH₂OH): Gives rise to a characteristic broad O-H stretch in the IR spectrum and distinct signals for the methylene (-CH₂) and hydroxyl (-OH) protons in the ¹H NMR.

Caption: Numbered structure of tert-butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆ is typically used. The chemical shifts can vary slightly depending on the solvent and concentration[2][3].

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Data Summary: ¹H NMR

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~4.35 | Broad Singlet | 1H | N -H | The carbamate proton is typically a broad signal due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. |

| ~3.49 | Triplet | 1H | CH -OH | The hydroxyl proton signal is often a triplet due to coupling with the adjacent CH₂ group. Its position is variable and depends on concentration and temperature. |

| ~3.40 | Triplet | 2H | CH₂ -OH | These methylene protons are adjacent to the hydroxyl group, causing them to be deshielded. They appear as a triplet due to coupling with the -OH proton. |

| ~3.30 | Broad Multiplet | 1H | CH -N | The proton on the carbon attached to the nitrogen is deshielded by the electronegative nitrogen atom. |

| ~1.95 | Multiplet | 4H | Cyclohexyl CH₂ (axial) | Axial protons on the cyclohexane ring typically appear at a higher field (more shielded) than their equatorial counterparts. |

| ~1.44 | Singlet | 9H | -C(CH₃ )₃ | The nine protons of the tert-butyl group are chemically equivalent and show no coupling, resulting in a strong singlet. This is a hallmark of the Boc protecting group. |

| ~1.20 | Multiplet | 1H | Cyclohexyl CH | Methine proton on the cyclohexane ring adjacent to the CH₂OH group. |

| ~1.05 | Multiplet | 4H | Cyclohexyl CH₂ (equatorial) | Equatorial protons on the cyclohexane ring. |

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Data Summary: ¹³C NMR

| Chemical Shift (δ) ppm | Assignment | Rationale |

|---|---|---|

| ~155.5 | C =O | The carbamate carbonyl carbon is significantly deshielded and appears at a characteristic downfield shift. |

| ~79.2 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group is a key identifier for the Boc group. |

| ~67.8 | -C H₂OH | The carbon bearing the hydroxyl group is deshielded by the electronegative oxygen atom. |

| ~50.5 | C H-N | The carbon atom directly attached to the carbamate nitrogen. |

| ~43.8 | C H-CH₂OH | The methine carbon of the cyclohexane ring adjacent to the hydroxymethyl group. |

| ~35.6 | Cyclohexyl C H₂ | Carbons of the cyclohexane ring adjacent to the CH-N group. |

| ~29.5 | Cyclohexyl C H₂ | Carbons of the cyclohexane ring adjacent to the CH-CH₂OH group. |

| ~28.4 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group give a strong signal. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm). Integrate the ¹H NMR signals.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4]

Characteristic Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

|---|---|---|---|

| ~3400 (broad) | O-H stretch | Alcohol (-OH) | The broad and strong absorption in this region is a definitive indicator of the hydroxyl group. The broadening is a direct consequence of intermolecular hydrogen bonding.[5] |

| ~3330 (sharp) | N-H stretch | Carbamate (-NH) | The N-H stretching vibration of the carbamate appears as a moderately sharp peak. |

| 2930-2850 | C-H stretch | Alkanes (-CH₂, -CH₃) | These strong absorptions are due to the symmetric and asymmetric stretching of C-H bonds in the cyclohexane and tert-butyl groups. |

| ~1685 (strong) | C=O stretch | Carbamate (-C=O) | This very strong and sharp peak is characteristic of the carbamate carbonyl group. Its position is slightly lower than that of a typical ester due to resonance with the nitrogen lone pair. |

| ~1250 & ~1050 | C-O stretch | Carbamate & Alcohol | These signals in the fingerprint region correspond to the C-O stretching vibrations of the carbamate ester and the primary alcohol, respectively.[4] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.

-

Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background scan to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern under ionization. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, typically yielding the protonated molecular ion [M+H]⁺.

Data Summary: ESI-MS

| m/z (Mass-to-Charge Ratio) | Ion | Interpretation |

|---|---|---|

| 230.17 | [M+H]⁺ | The protonated molecular ion. This confirms the molecular weight of the parent compound (229.32). |

| 252.15 | [M+Na]⁺ | The sodium adduct is commonly observed in ESI-MS and serves as further confirmation of the molecular weight. |

| 174.12 | [M+H - C₄H₈]⁺ | Loss of isobutylene (56 Da) from the parent ion. This is a classic and highly characteristic fragmentation pathway for a Boc-protected amine.[6] |

| 130.10 | [M+H - C₅H₉O₂]⁺ | Loss of the entire Boc group (100 Da), leaving the protonated 4-(hydroxymethyl)cyclohexanamine fragment. |

| 57.07 | [C₄H₉]⁺ | The tert-butyl cation. This is a very common and stable fragment originating from the Boc group.[7][8] |

Caption: Primary fragmentation pathways of tert-butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate in MS.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Use positive ion mode ESI. Optimize source parameters such as capillary voltage (~3-4 kV) and source temperature to achieve a stable signal.

-

Mass Analysis: Scan a mass range appropriate for the expected ions (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion ([M+H]⁺, [M+Na]⁺) and major fragment ions.

Integrated Workflow and Conclusion

The structural confirmation of tert-butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate is a multi-faceted process where each analytical technique provides complementary and corroborating evidence.

Caption: Integrated workflow for the spectroscopic characterization of the target compound.

References

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from Specac official website. [Link]

-

YouTube. (2020, May 10). Getting started with interpreting IR spectra. Retrieved from YouTube. [Link]

-

Chemistry LibreTexts. (2024, August 15). 13.2: Interpreting IR Spectra. Retrieved from Chemistry LibreTexts. [Link]

-

PubMed. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Retrieved from PubMed. [Link]

-

University of Texas at Dallas. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from UTD personal course website. [Link]

-

YouTube. (2021, July 13). Interpretation of IR spectra (alcohols,amines and carbonyl compounds). Retrieved from YouTube. [Link]

-

National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. NIST WebBook. Retrieved from NIST. [Link]

-

Reddit. (2023, June 11). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. [Link]

-

Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from a university repository. [Link]

-

ACD/Labs. (2008, December 1). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from ACD/Labs. [Link]

-

National Institutes of Health. (n.d.). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Retrieved from NIH. [Link]

-

ResearchGate. (2021, July 16). How can I avoid the Boc-cleavage during Mass Analysis? Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). Figure S5. 1 H NMR spectrum of Tert-butyl (6-bromohexyl)carbamate. Retrieved from ResearchGate. [Link]

-

MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Retrieved from MDPI. [Link]

-

UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from UT Southwestern. [Link]

-

KGROUP - University of Washington. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved from University of Washington. [Link]

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. utsouthwestern.edu [utsouthwestern.edu]

- 3. kgroup.du.edu [kgroup.du.edu]

- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. reddit.com [reddit.com]

- 7. acdlabs.com [acdlabs.com]

- 8. mdpi.com [mdpi.com]

solubility of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate in organic solvents

An In-depth Technical Guide: Solubility Profile of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate in Organic Solvents

Introduction: A Versatile Building Block in Modern Synthesis

Tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate is a bifunctional organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a tert-butyloxycarbonyl (Boc) protected amine on a cyclohexane scaffold with a primary hydroxyl group, makes it a valuable intermediate for synthesizing a wide array of complex molecules, including active pharmaceutical ingredients (APIs). The Boc group provides a stable, yet easily removable, protecting group for the amine, allowing for selective chemical transformations at the hydroxyl site.[1][2]

Understanding the solubility of this intermediate is paramount for its effective use. Solubility data governs critical process parameters, including the choice of reaction solvents, purification strategies (e.g., crystallization, chromatography), and formulation of final compounds. This guide provides a comprehensive analysis of the factors governing the solubility of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate, its expected behavior in various organic solvents, and a robust experimental protocol for its quantitative determination.

Theoretical Principles of Solubility: A Molecule of Duality

The solubility of a compound is dictated by its molecular structure and its interactions with the solvent. Tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate possesses distinct polar and nonpolar regions, giving it an amphiphilic character that results in a broad but varied solubility profile.

-

The Nonpolar Moiety : The bulky tert-butyl group and the saturated cyclohexane ring are lipophilic. The tert-butyl group, in particular, significantly increases the molecule's nonpolar character, promoting favorable van der Waals interactions with nonpolar solvents.[3] This region is primarily responsible for its solubility in hydrocarbons and ethers.

-

The Polar Moieties : The carbamate linkage (-NHCOO-) and the primary hydroxyl group (-CH₂OH) are polar. The N-H and O-H protons can act as hydrogen bond donors, while the carbonyl and hydroxyl oxygens can act as hydrogen bond acceptors. These groups are crucial for establishing strong dipole-dipole interactions and hydrogen bonds with polar protic and aprotic solvents, enhancing solubility in alcohols, ketones, and similar media.[4][5]

This structural duality suggests that the compound will not be exclusively soluble in either highly polar or strictly nonpolar solvents but will exhibit optimal solubility in solvents of intermediate polarity or those that can effectively solvate both regions of the molecule.

Caption: A flowchart of the quantitative shake-flask solubility determination method.

Step-by-Step Procedure:

-

Preparation:

-

Accurately weigh an excess amount of the compound into a glass vial. "Excess" means adding enough solid so that some will visibly remain undissolved at equilibrium. For a moderately soluble compound, 50-100 mg in 2 mL of solvent is a reasonable starting point.

-

Causality: Adding a clear excess ensures that the resulting solution is saturated, which is the definition of equilibrium solubility.

-

-

Equilibration:

-

Add a precise volume of the chosen solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for 24-48 hours.

-

Causality: Prolonged agitation at a constant temperature is critical to allow the system to reach thermodynamic equilibrium between the dissolved and undissolved solid. [6]Insufficient time will result in an underestimation of the true solubility.

-

-

Sampling and Filtration:

-

After equilibration, allow the vials to stand undisturbed for a short period (e.g., 30 minutes) to let the excess solid settle.

-

Carefully draw a sample of the supernatant using a syringe.

-

Immediately attach a syringe filter (0.22 µm) and dispense the clear filtrate into a clean, pre-weighed vial for gravimetric analysis or into a volumetric flask for chromatographic analysis.

-

Causality: Filtration is a critical self-validating step. It ensures that no microscopic solid particles are transferred, which would artificially inflate the measured concentration. The filter material must be chemically inert to the solvent.

-

-

Quantification:

-

Chromatographic Method (Preferred): Prepare a calibration curve using standard solutions of the compound of known concentration. Dilute the filtered sample solution with mobile phase to fall within the linear range of the calibration curve and analyze by HPLC-UV or GC-FID.

-

Gravimetric Method: Accurately weigh the vial containing the filtered solution. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a low temperature until a constant weight of the dried solid is achieved. The mass of the dissolved solid can be determined by the difference in weight.

-

Causality: A pre-established calibration curve provides the most accurate and reliable method for quantification. The gravimetric method is simpler but can be less accurate due to potential retention of residual solvent or loss of volatile compounds.

-

-

Calculation:

-

Calculate the solubility using the determined concentration and express the result in appropriate units, such as mg/mL, g/L, or mol/L.

-

Conclusion and Field Insights

Tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate demonstrates a versatile solubility profile, a direct consequence of its amphiphilic molecular structure. It exhibits high solubility in a range of common polar aprotic and polar protic organic solvents such as DCM, THF, ethyl acetate, and methanol. This broad compatibility provides chemists with significant flexibility in designing synthetic routes and purification schemes.

For process development, a quantitative understanding of its solubility via the shake-flask method is indispensable. This data allows for the optimization of reaction concentrations, the design of efficient crystallization procedures for purification, and the selection of appropriate solvents for chromatographic separation. By investing in the accurate determination of this fundamental physicochemical property, researchers can accelerate drug development timelines and ensure robust, scalable chemical processes.

References

- An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. Benchchem.

- tert-Butyl [trans-4-(hydroxymethyl)

- Practical Aspects of Solubility Determination in Pharmaceutical Preformul

- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.

- Experimental and Computational Methods Pertaining to Drug Solubility.

- Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

- tert-Butyl (cis-4-(hydroxymethyl)cyclohexyl)

- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.

- tert-Butyl Cis-(4-Hydroxymethyl)

- Boc-Protected Amino Groups. Organic Chemistry Portal.

Sources

A Technical Guide to tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate: A Versatile Bifunctional Building Block in Modern Organic Synthesis and Drug Discovery

Abstract

This technical guide provides an in-depth analysis of tert-butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate, a bifunctional chemical building block of significant interest to researchers in organic synthesis and drug development. The molecule's unique architecture, featuring a stable yet readily cleavable tert-butoxycarbonyl (Boc) protected amine and a versatile primary alcohol on a rigid trans-cyclohexane scaffold, makes it an invaluable tool in medicinal chemistry. We will explore its fundamental physicochemical properties, outline robust synthetic and derivatization protocols, and delve into its critical applications, most notably as a rigid linker in the rapidly advancing field of Proteolysis Targeting Chimeras (PROTACs). This document serves as a practical resource for scientists seeking to leverage this compound's capabilities in the design and synthesis of complex, biologically active molecules.

Introduction: A Strategically Designed Bifunctional Scaffold

In the landscape of modern chemical synthesis, the efficiency of constructing complex molecules often hinges on the strategic use of bifunctional building blocks. These compounds carry two distinct reactive sites, allowing for sequential, controlled modifications. tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate (CAS No. 239074-29-4) is an exemplar of such a scaffold.

Its structure is defined by two key features:

-

An N-Boc Protected Amine: The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis.[1] Its prevalence is due to its remarkable stability under a wide range of conditions—including basic, nucleophilic, and reductive environments—while being susceptible to clean and efficient removal under acidic conditions.[2][3] This allows for the selective unmasking of the amine at a desired stage of a synthetic sequence.

-

A Primary Hydroxymethyl Group: The -CH₂OH functionality is a versatile handle for a plethora of chemical transformations. It can be readily oxidized to an aldehyde or carboxylic acid, or converted into ethers and esters, providing numerous avenues for molecular elaboration.[4][5]

The trans-1,4-disubstituted cyclohexane core imparts a degree of conformational rigidity, acting as a non-planar and non-aromatic spacer. This feature is particularly valuable in drug design, where controlling the spatial orientation of different pharmacophoric elements is crucial for optimizing interactions with biological targets.[6] This guide will provide the technical foundation for effectively utilizing this powerful building block.

Physicochemical and Safety Data

A thorough understanding of a compound's physical properties is essential for its effective use in the laboratory. The key data for this building block are summarized below.

| Property | Value | Source(s) |

| CAS Number | 239074-29-4 | [7][8] |

| Molecular Formula | C₁₂H₂₃NO₃ | [6][7] |

| Molecular Weight | 229.32 g/mol | [6][7] |

| Appearance | White solid or colorless oil | [4][5] |

| Solubility | Soluble in many organic solvents (ethanol, ethers, ketones); slightly soluble in water (4.4 g/L at 25°C). | [4] |

| LogP (Octanol-Water) | 1.23 | [6] |

| Topological Polar Surface Area (TPSA) | 55.4 Ų | [6] |

| Storage Conditions | Store at 2-8°C, sealed in a dry environment. | [5] |

Safety and Handling: tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate is an organic compound and should be handled with appropriate laboratory precautions. It may cause eye, skin, and respiratory irritation.[4] Always use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information.

Synthesis of the Building Block

The most direct and widely employed synthesis of tert-butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate involves the protection of the commercially available starting material, (trans-4-aminocyclohexyl)methanol, using di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: Synthesis via Boc Protection

This protocol is a representative procedure adapted from standard methodologies for N-Boc protection.[9][10]

-

Reaction Setup: To a solution of (trans-4-aminocyclohexyl)methanol (1.0 eq) in a 2:1 mixture of 1,4-dioxane and water, add sodium bicarbonate (NaHCO₃, 1.2 eq). Stir the mixture until the solids dissolve.

-

Reagent Addition: Cool the reaction mixture in an ice-water bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in 1,4-dioxane dropwise with vigorous stirring.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

-

Extraction: Extract the remaining aqueous slurry with an organic solvent such as ethyl acetate or chloroform (3x).[9] Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure title compound.[9]

Key Reactions and Methodologies

The synthetic utility of this building block stems from the orthogonal reactivity of its two functional groups. The N-Boc group is stable to most conditions except strong acid, while the primary alcohol is amenable to a wide array of transformations.

Transformations at the Hydroxymethyl Group

The primary alcohol is a gateway to numerous other functional groups, enabling its incorporation into larger molecules through various linkages.

Oxidation of the hydroxymethyl group provides access to the corresponding aldehyde and carboxylic acid, which are key intermediates for forming C-N bonds (e.g., reductive amination, amide coupling) and ester bonds.

-

To Aldehyde: Mild oxidation conditions are required to prevent over-oxidation to the carboxylic acid. Reagents like Dess-Martin periodinane (DMP) or a Swern oxidation are highly effective.

-

To Carboxylic Acid: Stronger oxidizing agents such as Jones reagent (CrO₃/H₂SO₄) or a TEMPO-catalyzed oxidation will convert the alcohol directly to the carboxylic acid.

-

Esterification: The alcohol can be readily converted to an ester by reaction with a carboxylic acid (using coupling agents like DCC/DMAP), an acid chloride, or an anhydride. This is a fundamental transformation for creating ester-linked molecules.[11]

-

Etherification: Formation of an ether linkage, typically via a Williamson ether synthesis, involves deprotonation of the alcohol with a strong base (e.g., NaH) to form the alkoxide, followed by reaction with an alkyl halide. Acid-catalyzed etherification with alcohols like tert-butanol is also a viable strategy.[12][13]

Chemistry of the N-Boc Protecting Group

The Boc group's primary role is to mask the reactivity of the amine. Its removal is the key step to revealing the free amine for subsequent reactions.

The deprotection is an acid-catalyzed process that proceeds via a stable tert-butyl cation intermediate.[1][14]

Experimental Protocol: Boc Deprotection with TFA

This is a standard and highly reliable procedure for removing a Boc group.[10][14]

-

Reaction Setup: Dissolve the N-Boc protected compound (1.0 eq) in a minimal amount of an appropriate solvent, typically dichloromethane (DCM).

-